molecular formula C12H4BrNO5 B3143547 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione CAS No. 52821-19-9

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione

Cat. No.: B3143547
CAS No.: 52821-19-9
M. Wt: 322.07 g/mol
InChI Key: BCPUJMYCXASRIS-UHFFFAOYSA-N
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Description

While dedicated research on 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione is not extensively documented in publicly available literature, its academic importance can be inferred from the rich chemistry of its parent structures and the versatile roles of its substituents.

The foundational structure of this compound is benzo[de]isochromene-1,3-dione, which is synonymous with 1,8-naphthalic anhydride (B1165640). Derivatives of 1,8-naphthalic anhydride are a significant class of compounds in various scientific domains. rsc.org They serve as crucial intermediates in the synthesis of dyes and pigments. nih.gov For instance, they are used to create fluorescent dyes, optical brighteners, and dyes with high thermal and chemical stability. rsc.orgresearchgate.net The planar nature of the naphthalic anhydride core allows for the development of molecules that can intercalate with DNA, leading to research into their potential as antitumor agents. researchgate.net The versatility of the 1,8-naphthalic anhydride structure allows for modifications that can be tailored for applications in materials science, such as in the development of n-type materials. rsc.org

The presence of both a bromo (halogen) and a nitro group on the naphthalic anhydride framework is of considerable academic interest due to the profound influence these substituents have on a molecule's properties and reactivity.

Halogen Substituents: Halogen atoms, such as bromine, are highly significant in organic chemistry. tutorchase.com They are electronegative and create polar carbon-halogen bonds, which can increase a compound's reactivity in various chemical reactions. youtube.comksu.edu.sa Halogens can act as leaving groups in nucleophilic substitution reactions and can influence the regioselectivity of electrophilic aromatic substitutions. tutorchase.com The introduction of a halogen can also significantly alter the physical properties of a molecule, such as its boiling point and solubility. britannica.com Furthermore, halogenated compounds are integral to medicinal chemistry, where they can enhance the therapeutic properties of drug candidates. wisdomlib.org

Nitro Substituents: The nitro group (–NO2) is a strong electron-withdrawing group, a property that dramatically affects the electronic environment of the aromatic ring to which it is attached. wikipedia.org This electronic influence is crucial in directing the course of further chemical reactions on the molecule. nih.gov Nitro compounds are key intermediates in the synthesis of a vast array of other functional groups, most notably amines, which are fundamental building blocks in the pharmaceutical and materials industries. frontiersin.orgresearchgate.net The nitro group itself is a key component in many dyes, agricultural chemicals, and explosive materials. nih.gov

Currently, the research trajectory for this compound appears to be in a nascent stage. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, a comprehensive review of scientific literature does not yield dedicated studies on its specific synthesis, properties, or applications.

One study details the synthesis of an isomeric compound, 4-bromo-3-nitro-1,8-naphthalic anhydride, which is prepared by the nitration of 4-bromo-1,8-naphthalic anhydride using a mixture of concentrated sulfuric acid and sodium nitrate. ekb.eg This suggests a potential synthetic pathway for this compound. The study also investigated the fluorescent properties of this isomer, indicating a possible area of exploration for the title compound. ekb.eg

Future research could focus on the systematic characterization of this compound, including its spectroscopic and crystallographic analysis. Investigations into its reactivity, driven by the interplay of the bromo and nitro substituents, could unveil novel synthetic applications. Furthermore, given the established biological activity of many naphthalic anhydride derivatives, this compound could be a candidate for screening in medicinal chemistry programs. The development of efficient and selective synthetic routes to this and related compounds also remains a viable and important area of chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₄BrNO₅
Molecular Weight 322.07 g/mol
CAS Number 52821-19-9

Note: The data in this table is based on information from chemical supplier databases, as dedicated experimental studies are not widely published.

Synthetic Methodologies for this compound

The synthesis of this compound, an important derivative of 1,8-naphthalic anhydride, is achieved through various strategic chemical transformations. These methods primarily rely on the sequential introduction of nitro and bromo groups onto the aromatic core of 1,8-naphthalic anhydride via electrophilic substitution reactions. The precise control of reaction conditions is crucial for achieving the desired substitution pattern and high yields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrNO5/c13-10-5-2-1-3-6-9(5)7(4-8(10)14(17)18)12(16)19-11(6)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUJMYCXASRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 6 Bromo 5 Nitrobenzo De Isochromene 1,3 Dione

Nucleophilic Substitution Reactions Facilitated by Electron-Withdrawing Groups

The naphthalene (B1677914) ring of 6-bromo-5-nitrobenzo[de]isochromene-1,3-dione is electron-deficient due to the powerful deactivating effects of the nitro group and the two carbonyl groups of the anhydride (B1165640). This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromide ion by various nucleophiles. The nitro group, positioned ortho to the bromine atom, provides significant resonance stabilization to the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction. researchgate.netresearchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reactions with primary and secondary amines, such as morpholine, can readily displace the bromine atom to yield 6-amino-substituted derivatives. rsc.org Similarly, thiolates can be employed to introduce sulfur-containing moieties onto the naphthalic anhydride scaffold. rsc.org The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or 2-ethoxyethanol, often in the presence of a base to neutralize the HBr generated. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Naphthalic Anhydride Scaffolds

Nucleophile Product Typical Conditions
Propanethiol 6-(Propylthio)benzo[de]isochromene-1,3-dione K₂CO₃, DMF, 50°C rsc.org
1-Octanethiol 6-(Octylthio)benzo[de]isochromene-1,3-dione K₂CO₃, DMF, 50°C rsc.org

Reduction Reactions of the Nitro Moiety to Amine Derivatives

The nitro group at the 5-position is readily reducible to a primary amino group, yielding 6-bromo-5-aminobenzo[de]isochromene-1,3-dione. This transformation is a critical step in the synthesis of many functional dyes and fluorescent probes, as the resulting amino group serves as a versatile handle for further derivatization.

Several reducing agents can be employed for this purpose. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, or in a solvent like ethanol. uni-ruse.bg Another widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas or ammonium (B1175870) formate. rsc.org This method is often preferred due to its cleaner reaction profile and milder conditions. The reduction of the nitro group significantly alters the electronic properties of the naphthalic system, converting a strongly electron-withdrawing group into a strongly electron-donating one. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

Reagent Typical Conditions Product
Tin(II) Chloride (SnCl₂) HCl, Ethanol 6-Bromo-5-aminobenzo[de]isochromene-1,3-dione
Palladium on Carbon (Pd/C), H₂ Methanol, Room Temperature 6-Bromo-5-aminobenzo[de]isochromene-1,3-dione rsc.org

Esterification Reactions Involving Carbonyl Functionalities

The anhydride moiety of this compound is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of ester derivatives. This reaction, known as alcoholysis, typically yields a mixture of two isomeric monoesters of 4-bromo-3-nitro-1,8-naphthalenedicarboxylic acid. The reaction proceeds through the nucleophilic attack of the alcohol on one of the carbonyl carbons, followed by the cleavage of an acyl-oxygen bond. libretexts.org

To favor the formation of a specific isomer or to drive the reaction to completion, the reaction can be performed under acidic or basic catalysis. For example, heating the anhydride in an alcohol solvent with a catalytic amount of a strong acid like sulfuric acid can produce the corresponding diester, though this often requires harsh conditions. rsc.org A more common transformation is the initial hydrolysis of the anhydride to the corresponding dicarboxylic acid using aqueous base, followed by standard esterification procedures. rsc.org The hydrolysis itself is a pH-dependent process where the anhydride ring is opened by water to form the dicarboxylic acid. rsc.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Complex Derivative Synthesis

The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex derivatives with extended π-systems or specific functionalities.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromo-substituted anhydride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing new aryl or vinyl substituents at the 6-position. researchgate.netnih.gov

Sonogashira Coupling : This coupling reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, is used to install alkynyl groups. nih.govorganic-chemistry.org This allows for the synthesis of derivatives with linear, rigid structural extensions.

Heck Coupling : The Heck reaction enables the arylation or vinylation of the molecule by coupling with an alkene in the presence of a palladium catalyst and a base. rsc.orgibs.re.kr

These reactions significantly expand the synthetic utility of the starting material, allowing for the creation of a diverse library of compounds for materials science and medicinal chemistry applications.

Table 3: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Resulting Bond
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Base C-C (Aryl) nih.gov
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base C-C (Alkynyl) nih.govorganic-chemistry.org

Derivatization Strategies Leading to Substituted Benzo[de]isochromene and Isoquinoline (B145761) Systems

The anhydride functionality is a key precursor for the synthesis of various heterocyclic systems. Reaction with specific nitrogen nucleophiles can lead to the formation of substituted isoquinoline derivatives. For example, treatment of a related isochromene-1,3-dione with hydrazides or other bifunctional nucleophiles can initiate a cascade of reactions involving ring-opening followed by intramolecular cyclization to yield complex fused heterocyclic structures.

These transformations are valuable for creating novel scaffolds with potential biological activity. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed.

Formation of Naphthalimide and Related Heterocyclic Derivatives

One of the most fundamental reactions of 1,8-naphthalic anhydrides is their conversion to 1,8-naphthalimides. This is achieved through a condensation reaction with primary amines or ammonia. rsc.org The reaction typically proceeds by heating the anhydride with the desired amine in a high-boiling solvent such as ethanol, acetic acid, or DMF. rsc.orgnih.gov The process involves an initial nucleophilic attack by the amine on a carbonyl carbon, leading to a ring-opened amic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. rsc.org

This reaction is highly efficient and provides a straightforward route to a vast array of N-substituted naphthalimides. nih.gov By using the 6-bromo-5-nitro derivative, naphthalimides can be synthesized that retain the reactive handles at the 5- and 6-positions for subsequent functionalization through the reactions described in the preceding sections (e.g., nucleophilic substitution of the bromine or reduction of the nitro group).

Furthermore, reaction with other binucleophiles can lead to different heterocyclic systems. For instance, condensation with hydrazine (B178648) can produce N-amino naphthalimides, which are themselves useful intermediates for further derivatization.

Table 4: List of Mentioned Chemical Compounds

Compound Name Alternative Name(s)
This compound 4-Bromo-3-nitro-1,8-naphthalic anhydride
6-(Propylthio)benzo[de]isochromene-1,3-dione 4-(Propylthio)-1,8-naphthalic anhydride
6-(Octylthio)benzo[de]isochromene-1,3-dione 4-(Octylthio)-1,8-naphthalic anhydride
6-Morpholinobenzo[de]isochromene-1,3-dione 4-Morpholino-1,8-naphthalic anhydride
6-Bromo-5-aminobenzo[de]isochromene-1,3-dione 4-Bromo-3-amino-1,8-naphthalic anhydride
4-Bromo-3-nitro-1,8-naphthalenedicarboxylic acid
1,8-Naphthalimide (B145957) 1H-Benzo[de]isoquinoline-1,3(2H)-dione
N-substituted naphthalimides

Advanced Spectroscopic and Photophysical Investigations of 6 Bromo 5 Nitrobenzo De Isochromene 1,3 Dione and Its Derivatives

Fluorescence Characterization and Emission Studies

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione exhibits fluorescence properties that are highly sensitive to its molecular structure and surrounding environment. The presence of both an electron-withdrawing nitro group and a halogen (bromo) substituent on the naphthalic anhydride (B1165640) core significantly influences its electronic and photophysical behavior.

Spectroscopic analysis of this compound reveals a distinct emission spectrum that is dependent on the solvent's polarity. In a study by Al-Aqar (2020), the fluorescence emission maxima of this compound were recorded in three different solvents: ethanol, butanol, and dimethyl sulfoxide (B87167) (DMSO) ekb.eg. In ethanol, the emission maximum was observed at 361 nm, while in butanol, it shifted to 370 nm. ekb.eg A more pronounced shift was seen in the highly polar aprotic solvent DMSO, where the emission maximum was recorded at 378 nm. ekb.eg This progressive red shift with increasing solvent polarity is a key characteristic of this molecule's emissive state.

The observed fluorescence is attributed to the π-π* transitions within the aromatic system of the naphthalic anhydride ring. The introduction of the nitro and bromo groups modifies the energy levels of the molecular orbitals, impacting the energy of the emitted photons. The emission spectra suggest a highly polar excited state, which is stabilized to a greater extent in more polar solvents, leading to the observed red shift in the fluorescence maximum. ekb.eg

SolventFluorescence Emission Maximum (λem)
Ethanol361 nm
Butanol370 nm
Dimethyl Sulfoxide (DMSO)378 nm
Table 1: Fluorescence Emission Maxima of this compound in Various Solvents. ekb.eg

Solvatochromic Analysis and Solvent Effects on Photophysical Behavior

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with the polarity of the solvent, is a prominent feature of this compound. This behavior is indicative of a significant change in the dipole moment of the molecule upon electronic excitation.

The experimental data clearly demonstrates a positive solvatochromism in the fluorescence of this compound, with the emission peak shifting to longer wavelengths (a red shift) as the solvent polarity increases. ekb.eg Specifically, the emission maximum shifts by approximately 8 nm when moving from butanol to the more polar DMSO. ekb.eg This red shift suggests that the excited state (S1) is more polar than the ground state (S0). The polar solvent molecules can arrange themselves around the excited-state dipole, lowering its energy and thus resulting in the emission of lower-energy light (longer wavelength).

This solvent-dependent fluorescence is a hallmark of intramolecular charge transfer (ICT) character in the excited state. ekb.eg The electron-withdrawing nature of the nitro group and the carbonyl groups of the anhydride, combined with the electron-donating potential of the naphthalene (B1677914) ring system, facilitates this charge transfer upon photoexcitation. The extent of this charge transfer and the resulting excited-state dipole moment are modulated by the surrounding solvent molecules. In polar solvents, the stabilization of the ICT state is more effective, leading to a more pronounced red shift.

Quantum Yield Determinations in Diverse Solvent Environments

While specific quantum yield values for this compound are not extensively reported in the available literature, the general photophysical trends of related naphthalimide derivatives can provide valuable insights. For many 1,8-naphthalimide (B145957) derivatives, fluorescence quantum yields are highly dependent on the nature of the substituents and the solvent environment.

Generally, naphthalimide derivatives with electron-donating groups at the C-4 position exhibit high fluorescence quantum yields. However, the presence of a nitro group, a strong electron-withdrawing group, often leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay pathways, such as intersystem crossing to the triplet state. The heavy atom effect of the bromine substituent can also contribute to quenching fluorescence by promoting intersystem crossing.

It is therefore anticipated that the fluorescence quantum yield of this compound would be modest and would likely decrease with increasing solvent polarity. This is because polar solvents can stabilize the intramolecular charge transfer (ICT) state, which in some cases can lead to non-radiative de-excitation pathways, thus lowering the quantum efficiency of fluorescence. Further experimental studies are required to quantify the absolute quantum yields of this compound in a range of solvents with varying polarities.

Comparative Spectroscopic Investigations with Naphthalic Anhydride and Naphthalimide Analogues

To better understand the unique photophysical properties of this compound, it is instructive to compare its spectroscopic characteristics with those of unsubstituted 1,8-naphthalic anhydride and various naphthalimide analogues.

1,8-Naphthalic Anhydride: The parent compound, 1,8-naphthalic anhydride, is weakly fluorescent. Its absorption and emission spectra are at shorter wavelengths compared to its substituted derivatives. The introduction of substituents onto the aromatic ring system significantly modulates these properties.

Naphthalimide Analogues: The conversion of the anhydride to a naphthalimide by reaction with a primary amine generally leads to compounds with enhanced fluorescence quantum yields and red-shifted emission spectra. The nature of the substituent on the imide nitrogen can further tune the photophysical properties.

For instance, 4-amino-N-substituted-1,8-naphthalimides are known for their strong yellow-green fluorescence and pronounced positive solvatochromism, indicative of a significant intramolecular charge transfer character in the excited state. ekb.eg In contrast, the presence of a nitro group at the 5-position (equivalent to the 3-position in the 4-bromo derivative) in this compound results in a less fluorescent compound with emission in the near-UV to blue region of the spectrum. ekb.eg

The combined electron-withdrawing effects of the bromo and nitro groups in this compound lead to a different electronic structure compared to analogues with electron-donating groups. This results in distinct absorption and emission characteristics, highlighting the profound impact of the substitution pattern on the photophysical behavior of the naphthalic anhydride and naphthalimide scaffolds.

CompoundKey SubstituentsGeneral Fluorescence Characteristics
1,8-Naphthalic AnhydrideNoneWeakly fluorescent, UV emission
4-Amino-1,8-naphthalimide derivativesAmino group (electron-donating)Strongly fluorescent, visible emission, significant solvatochromism
This compoundBromo and Nitro groups (electron-withdrawing)Moderately fluorescent, near-UV/blue emission, moderate solvatochromism
Table 2: Comparative Spectroscopic Properties of Naphthalic Anhydride and its Derivatives.

Development and Application as Fluorescent Probes for Biological Imaging

The unique photophysical properties of naphthalimide derivatives, including their high quantum yields, photostability, and sensitivity to the local environment, have made them attractive candidates for the development of fluorescent probes for biological imaging. While the direct application of this compound as a biological probe is not extensively documented, its structural features and those of its derivatives suggest significant potential in this area.

Naphthalimide-based systems are often utilized as fluorescent markers in molecular biology and for cellular imaging applications. nih.gov The 4-substituted derivatives, in particular, are valued for their large Stokes shifts and cell permeability. nih.gov For instance, derivatives of 4-bromo-1,8-naphthalimide have been developed as fluorogenic substrates for imaging the activity of glutathione (B108866) S-transferase (GST) in living cells. ekb.eg

The reactivity of the bromo and nitro groups in this compound could be exploited for the design of reaction-based fluorescent probes. For example, the nitro group can be reduced in hypoxic environments, leading to a change in the fluorescence properties of the molecule. This could form the basis for a probe to image hypoxic conditions in tumors. Similarly, the bromo group can be displaced by nucleophiles, a reaction that could be harnessed to detect specific biological analytes.

Further derivatization of this compound, for instance, by converting the anhydride to a naphthalimide with a biocompatible substituent, could lead to novel probes with tailored properties for specific biological imaging applications. The inherent fluorescence and sensitivity to the environment of the naphthalimide core make this class of compounds a versatile platform for the development of advanced molecular imaging agents.

Computational and Theoretical Chemistry Studies of 6 Bromo 5 Nitrobenzo De Isochromene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, or reactivity indices for this specific compound have been found.

Molecular Modeling of Interactions with Biological Targets (e.g., DNA)

There is no available research on the molecular modeling of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione interacting with biological targets. Specific studies involving molecular docking, molecular dynamics simulations, or binding free energy calculations with macromolecules like DNA have not been published.

Theoretical Studies on Reaction Mechanisms and Energetics

A search for theoretical investigations into the reaction mechanisms and energetics involving this compound yielded no results. This includes the computational analysis of potential reaction pathways, transition states, and activation energies.

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide insight into the molecule's flexibility, preferred conformations, and dynamic behavior, but this information is not available.

In Silico Approaches to Understand Structure-Activity Relationships

No in silico studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been conducted for this compound to correlate its structural features with any potential biological activity.

Due to the absence of specific research on this compound, providing a thorough and scientifically accurate article that strictly adheres to the requested outline is not possible.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Strategic Building Block for Complex Organic Molecule Construction

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione serves as a highly valuable building block for the synthesis of intricate organic molecules. The presence of two distinct functional groups, the bromine atom and the nitro group, at specific positions on the naphthalic anhydride (B1165640) scaffold allows for sequential and regioselective chemical transformations. This dual functionality enables organic chemists to introduce a variety of substituents and build up molecular complexity in a controlled manner.

The anhydride moiety itself is reactive towards a wide range of nucleophiles, particularly primary amines, leading to the formation of naphthalimide derivatives. rsc.orgresearchgate.net The bromo and nitro groups can then be further manipulated through various cross-coupling reactions, nucleophilic aromatic substitutions, and reductions. For instance, a reliable one-pot synthetic protocol for the preparation of 3-bromo-6-nitro-1,8-naphthalic anhydride on a multigram scale has been reported, highlighting its accessibility and importance as a starting material.

Facilitation of Novel Heterocyclic Compound Synthesis

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a diverse array of novel heterocyclic compounds. The reaction of the anhydride with amines is a fundamental step in producing N-substituted naphthalimides, which are themselves important heterocyclic systems. rsc.orgresearchgate.net

Furthermore, the bromo and nitro functionalities provide handles for subsequent cyclization reactions. For example, the nitro group can be reduced to an amino group, which can then participate in intramolecular condensation reactions to form new heterocyclic rings fused to the naphthalimide core. Similarly, the bromine atom can be displaced by nucleophiles or participate in palladium-catalyzed reactions to construct complex polycyclic aromatic systems. researchgate.net This versatility allows for the creation of unique molecular architectures with tailored electronic and photophysical properties.

Precursor Function in Catalytic Reactions (e.g., involving isoindole derivatives)

While not a catalyst itself, this compound is a key precursor in the synthesis of molecules, such as isoindole-1,3-diones (naphthalimides), which can be involved in catalytic processes. The synthesis of naphthalimide-derived compounds can be achieved through reactions that are facilitated by catalysts. For example, the allylation of naphthalic anhydride, followed by further reactions, can be catalyzed by sulfated tin oxide.

The resulting naphthalimide structures, with their tunable electronic properties, can act as ligands for metal catalysts or as organocatalysts in certain transformations. The specific substitution pattern of this compound allows for the introduction of functionalities that can enhance the catalytic activity or selectivity of the final molecule.

Contributions to the Development of Functional Materials

Derivatives of this compound have made significant contributions to the development of a wide range of functional materials. The inherent photophysical and electronic properties of the naphthalimide core, which can be finely tuned by the bromo and nitro substituents, make these compounds attractive for applications in organic electronics.

Naphthalimide-based materials are known for their high thermal stability and good fluorescence emission, making them suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The electron-deficient nature of the naphthalimide ring system, further enhanced by the nitro group, facilitates its use as an n-type organic semiconductor. Molecular engineering of the naphthalimide core through substitution reactions allows for the creation of materials with tailored properties for specific device applications.

Design and Synthesis of Fluorescent Dyes and Pigments

The naphthalimide scaffold is a well-established chromophore, and the introduction of bromo and nitro groups in this compound provides a powerful tool for the design and synthesis of novel fluorescent dyes and pigments. The electron-withdrawing nature of the nitro group and the heavy atom effect of the bromine can significantly influence the absorption and emission properties of the resulting naphthalimide dyes.

For example, the synthesis of 4-bromo-3-nitro-1,8-naphthalic anhydride and the investigation of its spectral properties have demonstrated that the fluorescence is sensitive to the polarity of the solvent. ekb.eg This solvatochromic behavior is a desirable characteristic for fluorescent probes and sensors. By strategically replacing the bromine atom with various electron-donating groups through nucleophilic substitution, a wide range of dyes with emission colors spanning the visible spectrum can be obtained. These dyes have applications as fluorescent brightening agents for polymers and as probes in biological imaging. researchgate.net

Application AreaKey Structural Feature UtilizedResulting Properties/Functionalities
Complex Molecule Construction Bromo and nitro groups for sequential reactionsControlled introduction of diverse substituents
Heterocyclic Synthesis Anhydride reactivity and subsequent cyclizationsAccess to novel fused-ring systems
Functional Materials Tunable electronic properties of the naphthalimide coreN-type semiconductivity for OLEDs and DSSCs
Fluorescent Dyes Extended π-conjugation and substituent effectsTailorable absorption and emission spectra

Mechanistic Biological Investigations of 6 Bromo 5 Nitrobenzo De Isochromene 1,3 Dione and Its Analogues

Studies on Enzyme Inhibition Mechanisms (e.g., Topoisomerase IIα inhibition)

Analogues of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione are recognized for their ability to target and inhibit crucial cellular enzymes, with topoisomerase II (Topo II) being a primary focus. Substituted 1,8-naphthalimides are known DNA intercalators that stabilize the DNA-Topoisomerase II complex. nih.govresearchgate.net This interaction disrupts the normal cleavage-relegation equilibrium of the enzyme, leading to the accumulation of double-stranded DNA breaks. nih.govresearchgate.net These DNA lesions can trigger a cascade of cytotoxic events, ultimately culminating in apoptotic cell death. researchgate.net

Research on various naphthalimide derivatives has demonstrated that substituents on the aromatic ring, such as nitro and bromo groups, significantly influence their Topo II inhibitory activity. For instance, the presence of a nitro group, as seen in the clinical candidate Mitonafide, is often associated with potent anticancer activity linked to Topo II inhibition. nih.govnih.gov Naphthalimide-benzothiazole conjugates have also been identified as potent inhibitors of human type IIα topoisomerase. nih.gov Beyond Topo II, some naphthalimide derivatives have been found to inhibit other enzyme classes, such as receptor tyrosine kinases (RTKs), including FGFR1, VEGFR2, and PDGFRα, indicating a potential for multi-target enzyme inhibition. drugbank.comnih.gov

Investigations into DNA Interaction Mechanisms

The primary mechanism of action for many naphthalimide-based compounds, and by extension this compound, involves direct interaction with DNA. The planar, electron-deficient aromatic core of these molecules allows them to insert, or intercalate, between the base pairs of the DNA double helix. nih.govnih.gov This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as replication and transcription. nih.gov

The strength and mode of this DNA binding are influenced by the substituents on the naphthalimide ring. researchgate.net The presence of bromo and nitro groups on the aromatic core of the target compound likely modulates its electronic properties and steric profile, thereby affecting its affinity and sequence selectivity for DNA binding. Studies on related compounds show that this interaction is not only crucial for their cytotoxic effects but also for their antimicrobial properties, where they can form supramolecular complexes with fungal DNA to inhibit its normal function. nih.gov

Mechanistic Research on Antimicrobial Activity (e.g., Antibacterial and Antifungal pathways)

Analogues of this compound have demonstrated notable antimicrobial activity. researchgate.netresearchgate.net The proposed mechanisms are often multifaceted. One key pathway involves the disruption of microbial DNA integrity through intercalation, similar to the mechanism observed in cancer cells. nih.govresearchgate.net

In the context of antifungal activity, naphthalimide derivatives have been shown to operate through several mechanisms. Research on naphthalimide thiazole (B1198619) analogues revealed that they can interact with fungal DNA and disrupt the antioxidant defense system of the pathogen. researchgate.net Further investigations showed these compounds can trigger depolarization of the fungal membrane, cause leakage of cytoplasmic contents, and inhibit key enzymes like lactate (B86563) dehydrogenase (LDH). researchgate.net Some derivatives also interact with enzymes crucial for fungal cell wall synthesis, such as CYP51B, which hinders sterol production. nih.gov This multi-target capability is advantageous for overcoming the growing issue of microbial resistance. researchgate.net The antifungal action can also involve the induction of reactive oxygen species (ROS), leading to oxidative damage and subsequent cell death. nih.gov

Exploration of Antioxidant Mechanisms (e.g., Free Radical Scavenging Activity)

Compounds possessing a 1,3-dicarbonyl moiety, such as that found in this compound, have been investigated for their antioxidant potential. The mechanism of antioxidant activity for such molecules often involves the donation of a hydrogen atom or a single electron to stabilize free radicals. dergipark.org.tr This process is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

The ability of a compound to scavenge free radicals is highly dependent on its molecular structure. For naphthalimide derivatives, the addition of functional groups like nitro and amino moieties has been shown to enhance their antioxidant capacity. dergipark.org.tr The scavenging of radicals such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and hydrogen peroxide is a common method to assess this activity. dergipark.org.trnih.gov While the dione (B5365651) structure itself can participate in these reactions, the electron-withdrawing nature of the nitro group and the presence of the bromine atom on the aromatic ring of this compound would significantly modulate its electronic distribution and, consequently, its radical scavenging potential. nih.gov

Role in Biochemical Pathway Research and Modulation

The biological effects of this compound analogues stem from their ability to modulate critical biochemical pathways. By inhibiting Topoisomerase II and intercalating into DNA, these compounds directly interfere with the pathways of DNA replication, transcription, and repair, which are fundamental to cell proliferation. nih.govnih.gov This interference is a primary mechanism for their anti-proliferative effects.

Furthermore, these compounds can trigger specific cell death pathways. For example, the DNA damage caused by Topo II inhibition can activate signaling cascades that lead to programmed cell death, or apoptosis. researchgate.netnih.gov In some cancer cell lines, naphthalimide analogues have been shown to induce G2/M cell cycle arrest and up-regulate apoptosis, a process mediated by the activation of executioner enzymes like caspase-3 and caspase-6. nih.govnih.gov In addition to cancer-related pathways, naphthalimide derivatives have been found to modulate signaling in other contexts; for instance, certain analogues can suppress the GPVI signaling pathway in platelets, suggesting a role in modulating thrombosis and inflammation. nih.gov

In Vitro Studies of Anti-Proliferative Activity Mechanisms

A significant body of research has focused on the anti-proliferative mechanisms of naphthalimide derivatives, particularly those with nitro substitutions, which are close analogues of this compound. researchgate.netnih.gov These compounds exhibit potent cytotoxic activity against a wide range of human cancer cell lines. nih.govresearchgate.net

The primary mechanism behind this anti-proliferative activity is the induction of apoptosis and cell cycle arrest. nih.gov For instance, the analogue 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to cause an accumulation of cells in the S and G2/M phases of the cell cycle and a significant increase in the sub-G1 population, which is indicative of apoptosis. nih.gov This apoptotic response is often mediated through the activation of caspases. nih.gov The anti-proliferative effects are selective in some cases, with certain compounds showing significantly higher toxicity towards cancer cells compared to normal, non-tumorigenic cells. nih.gov

The cytotoxic potency of these compounds is often quantified by their IC50 values (the concentration required to inhibit 50% of cell growth). Studies on derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have shown IC50 values in the micromolar to nanomolar range across various cancer cell lines, demonstrating their significant potential as anti-proliferative agents. nih.govresearchgate.net

Table 1: In Vitro Anti-Proliferative Activity of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Analogues

Data synthesized from studies on analogues of this compound. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 6 Bromo 5 Nitrobenzo De Isochromene 1,3 Dione

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted naphthalic anhydrides, such as the target compound, traditionally involves multi-step processes including nitration and bromination of a 1,8-naphthalic anhydride (B1165640) precursor. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. A reliable one-pot synthetic protocol for preparing similar compounds like 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from commercially available 1,8-naphthalic anhydride has been reported, utilizing nitration and selective bromination in sulfuric acid at room temperature. researchgate.net

Further research could focus on:

Green Chemistry Approaches: Investigating the use of less hazardous reagents and solvents, and exploring catalytic methods to improve atom economy and reduce waste.

Flow Chemistry: Utilizing microreactor technology to achieve better control over reaction conditions, improve safety, and potentially increase yields for nitration and bromination reactions.

Microwave-Assisted Synthesis: This technique has been shown to accelerate organic reactions and could be applied to the synthesis of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione to shorten reaction times and improve energy efficiency.

Synthetic Step Traditional Method Potential Sustainable Alternative
Nitration Nitrating mixture (e.g., HNO₃/H₂SO₄)Solid acid catalysts, milder nitrating agents
Bromination Molecular bromine, N-bromosuccinimideCatalytic bromination with H₂O₂ as an oxidant
Purification Column chromatographyRecrystallization from green solvents, solvent extraction

Advanced Mechanistic Characterization of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing its use and discovering new applications. Future research in this area could involve:

Kinetic Studies: Performing detailed kinetic analysis of the nitration and bromination steps to elucidate the reaction order, rate constants, and activation energies. This information is vital for process optimization.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic effects of the bromo and nitro substituents on the reactivity of the naphthalic anhydride core. Ab initio calculations have been used to study the cyclization of 1,8-naphthalic acid to its anhydride, providing a precedent for such computational investigations. rsc.org

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, to monitor reaction progress in real-time and identify transient intermediates.

In-Depth Exploration of Structure-Activity Relationships through Derivatization

The 1,8-naphthalimide (B145957) scaffold, which can be readily synthesized from 1,8-naphthalic anhydride, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting potent anticancer activity. researchgate.netnih.govresearchgate.net The specific substitution pattern of this compound presents a unique starting point for the systematic exploration of structure-activity relationships (SAR).

Future research should focus on:

Synthesis of a Derivative Library: Creating a diverse library of compounds by reacting this compound with various primary amines to form the corresponding naphthalimides. Further modifications could include nucleophilic substitution of the bromo or nitro groups.

Biological Screening: Evaluating the synthesized derivatives for their biological activity against a panel of cancer cell lines to identify lead compounds and elucidate the impact of different functional groups on cytotoxicity and selectivity.

Target Identification and Validation: For the most promising derivatives, undertaking studies to identify their molecular targets and elucidate their mechanism of action, which could involve DNA intercalation, enzyme inhibition, or other pathways.

Position of Derivatization Potential Modifying Groups Anticipated Impact on Activity
Imide Nitrogen Alkyl, aryl, and functionalized side chainsModulation of solubility, cell permeability, and target binding
Bromo Group (Position 6) Amines, thiols, alkoxides (via nucleophilic substitution)Alteration of electronic properties and introduction of new binding interactions
Nitro Group (Position 5) Reduction to an amino group followed by further functionalizationTuning of electronic and photophysical properties, potential for prodrug strategies

Design and Synthesis of Next-Generation Spectroscopic Probes

Naphthalimide derivatives are renowned for their strong fluorescence and photostability, making them excellent candidates for the development of fluorescent probes. bohrium.comnih.gov The electron-withdrawing nature of the nitro group and the heavy atom effect of the bromine in this compound could lead to unique photophysical properties.

Future research directions include:

Characterization of Photophysical Properties: A thorough investigation of the absorption and emission spectra, quantum yields, and fluorescence lifetimes of the parent compound and its derivatives in various solvents. The spectral properties of naphthalic anhydride derivatives are known to be sensitive to solvent polarity. ekb.eg

Development of "Turn-On" or Ratiometric Probes: Designing and synthesizing derivatives that exhibit a change in their fluorescence properties upon binding to specific analytes, such as metal ions, reactive oxygen species, or biomolecules.

Application in Bioimaging: Exploring the use of fluorescent derivatives as probes for cellular imaging, taking advantage of their potential for high signal-to-noise ratios and photostability.

Integration into Multidisciplinary Research Platforms for Advanced Applications

The versatile structure of this compound makes it a promising building block for a wide range of advanced materials and technologies. Future research should aim to integrate this compound into multidisciplinary research platforms.

Potential areas for exploration include:

Organic Electronics: The electron-deficient nature of the naphthalic anhydride core suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org Derivatization could be used to tune the electronic properties and improve device performance.

Supramolecular Chemistry: Utilizing the planar aromatic structure for the construction of self-assembling systems, such as liquid crystals, gels, or molecular cages, through non-covalent interactions.

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group to create new materials with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-bromo-5-nitrobenzo[de]isochromene-1,3-dione while minimizing hazardous intermediates?

  • Methodology :

  • Use sequential functionalization: Bromination of the parent naphthalene derivative (e.g., benzo[de]isochromene-1,3-dione) with Br₂ in acetic acid under controlled temperatures (40–60°C) to introduce the bromine atom .
  • Nitration can follow using a HNO₃/H₂SO₄ mixture at low temperatures (0–5°C) to prevent over-nitration or decomposition. Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Implement inert atmosphere (N₂/Ar) to avoid side reactions and reduce explosion risks from nitro group instability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) and work in fume hoods due to its acute toxicity (H302, H312, H332) and carcinogenicity (H350) .
  • Avoid inhalation of dust via respirators (P261) and ensure proper ventilation. Store in airtight containers away from reducing agents to prevent explosive decomposition .
  • Conduct regular waste disposal audits per local regulations (e.g., incineration for halogenated organics) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects (e.g., bromine deshielding). MS (HRMS) for molecular ion validation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-μECD for trace nitro/byproduct analysis .
  • Thermal stability : TGA/DSC to evaluate decomposition thresholds (>200°C typical for nitroaromatics) .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence the reactivity of benzo[de]isochromene-1,3-dione derivatives in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations to map electron density distribution. Bromine acts as an electron-withdrawing group (EWG), while nitro groups further polarize the aromatic ring, activating specific positions for nucleophilic attack .
  • Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst. Compare yields with non-substituted analogs to quantify substituent effects .

Q. What strategies resolve contradictions in reported toxicity profiles of nitroaromatic compounds like this compound?

  • Methodology :

  • Conduct in vitro assays (Ames test, micronucleus assay) to assess mutagenicity (H350). Compare results with structurally similar compounds (e.g., 5-aminobenzo[de]isochromene-1,3-dione) to isolate nitro group contributions .
  • Use zebrafish embryo models (FET assay) for acute toxicity (LC₅₀) and developmental effects. Cross-reference with SAR data to identify structural alerts .

Q. How can computational modeling predict the environmental persistence of this compound in soil systems?

  • Methodology :

  • Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential (log Kₒw). Validate with experimental soil column studies measuring leaching rates and microbial degradation .
  • Analyze photodegradation pathways using UV-Vis spectroscopy and LC-MS to identify nitro-reduction products (e.g., amine derivatives) .

Q. What experimental designs mitigate challenges in synthesizing halogen-nitro co-functionalized aromatic compounds?

  • Methodology :

  • Optimize reaction order: Bromination before nitration prevents steric hindrance and reduces side-product formation (e.g., di-nitration) .
  • Use directing groups (e.g., methoxy in 1-bromo-2-iodo-5-methoxy-3-nitrobenzene) to control regioselectivity .
  • Monitor intermediates via in-situ FTIR to detect unstable species (e.g., nitration intermediates) and adjust stoichiometry dynamically .

Key Research Gaps

  • Ecotoxicity : Limited data on bioaccumulation (log Kₒw) and aquatic toxicity (LC₅₀ for Daphnia magna) .
  • Mechanistic studies : Role of bromine in stabilizing nitro intermediates during synthesis remains underexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.